

# Lufotrelvir: A Physicochemical and Structural Deep Dive for the Research Professional

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## Compound of Interest

Compound Name: Lufotrelvir

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An In-depth Technical Guide on the Core Properties of a Promising Antiviral Agent

**Lufotrelvir** (PF-07304814) is an investigational antiviral agent developed by Pfizer as a potential treatment for COVID-19.[1] It functions as a prodrug, designed to be administered intravenously and subsequently biotransformed into its active form, PF-00835231.[1][2] This technical guide provides a detailed overview of the physicochemical properties and chemical structure of **Lufotrelvir**, tailored for researchers, scientists, and drug development professionals.

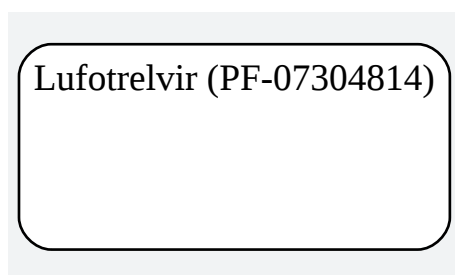
## Physicochemical Properties

**Lufotrelvir** is a synthetic organic small molecule.[2] Its key physicochemical characteristics are summarized in the table below, providing a quantitative foundation for its formulation and delivery.

Property	Value	Source
Molecular Formula	C <sub>24</sub> H <sub>33</sub> N <sub>4</sub> O <sub>9</sub> P	[3][4]
Molecular Weight	552.51 g/mol	[4]
CAS Number	2468015-78-1	[3][4]
Appearance	White to off-white solid	[4]
Solubility	In Vitro: DMSO: ≥ 100 mg/mL (180.99 mM)H <sub>2</sub> O: 50 mg/mL (90.50 mM)	[4][5]
IUPAC Name	[(3S)-3-[[[(2S)-2-[(4-methoxy-1H-indole-2-carbonyl)amino]-4-methylpentanoyl]amino]-2-oxo-4-[(3S)-2-oxopyrrolidin-3-yl]butyl] dihydrogen phosphate	[3]
Inhibition Constant (K <sub>i</sub> )	174 nM (for SARS-CoV-2 3CLpro)	[4][5]

## Chemical Structure

**Lufotrelvir** is an indolecarboxamide derivative and a phosphate monoester.[3] The presence of the phosphate group enhances its solubility, a critical attribute for an intravenously administered prodrug.[2][3]



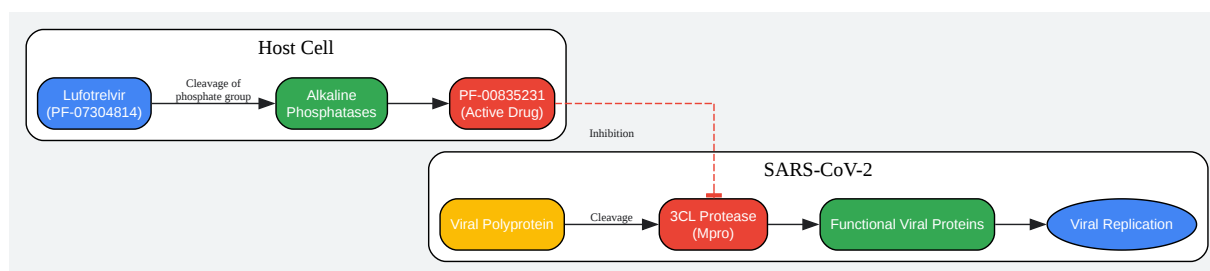
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Caption: 2D Chemical Structure of **Lufotrelvir**.

## Mechanism of Action: A Prodrug Approach

**Lufotrelvir** is a phosphate prodrug of PF-00835231, a potent inhibitor of the SARS-CoV-2 3CL protease (3CLpro), also known as the main protease (Mpro).[1][3][4] Upon intravenous administration, **Lufotrelvir** undergoes in vivo cleavage by phosphatases, releasing the active metabolite PF-00835231.[2][3] This active compound then targets the 3CLpro of the virus.

The 3CL protease plays a crucial role in the viral life cycle by cleaving viral polyproteins into functional proteins essential for viral replication and transcription.[3] By inhibiting this enzyme, PF-00835231 effectively halts the viral replication process.[3]



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Caption: Mechanism of action of **Lufotrelvir**.

## Experimental Protocols

While specific, detailed experimental protocols for determining the physicochemical properties of **Lufotrelvir** are not publicly available, standard methodologies would be employed. Below are generalized protocols based on common pharmaceutical practices.

### Determination of Aqueous Solubility

Objective: To determine the equilibrium solubility of **Lufotrelvir** in water.

Methodology: A shake-flask method would typically be utilized.

- **Preparation of Saturated Solution:** An excess amount of **Lufotrelvir** solid is added to a known volume of purified water in a sealed, temperature-controlled vessel.
- **Equilibration:** The suspension is agitated at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The suspension is allowed to stand, or is centrifuged, to separate the solid phase from the supernatant.
- **Quantification:** An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of dissolved **Lufotrelvir** is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Data Analysis:** The solubility is reported in mg/mL or mM.

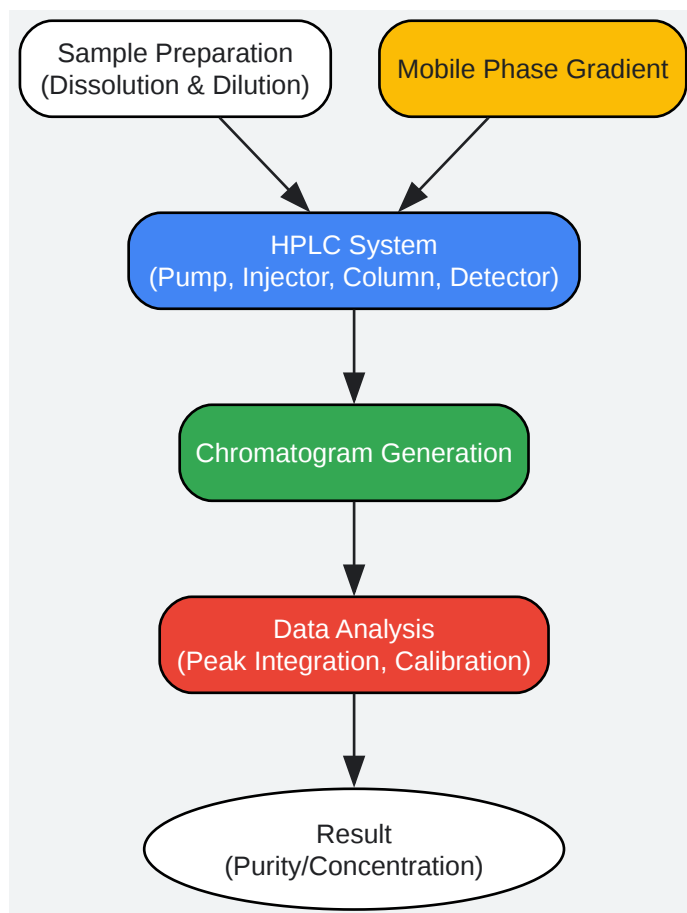
## High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

**Objective:** To assess the purity of **Lufotrelvir** and quantify its concentration in solutions.

**Methodology:** A reverse-phase HPLC (RP-HPLC) method is commonly used for polar compounds like **Lufotrelvir**.

- **Instrumentation:** A standard HPLC system equipped with a UV detector, a C18 column, and an autosampler.
- **Mobile Phase Preparation:** A gradient elution is often employed, starting with a higher polarity mobile phase (e.g., water with a small percentage of an ion-pairing agent or buffer) and gradually increasing the proportion of a less polar organic solvent (e.g., acetonitrile or methanol).
- **Standard and Sample Preparation:** Standard solutions of **Lufotrelvir** of known concentrations are prepared in a suitable solvent. The sample to be analyzed is also dissolved and diluted in the same solvent.
- **Chromatographic Run:** The prepared standards and samples are injected into the HPLC system. The retention time and peak area of **Lufotrelvir** are recorded.

- **Data Analysis:** A calibration curve is generated by plotting the peak areas of the standards against their known concentrations. The concentration of **Lufotrelvir** in the sample is determined from this calibration curve. Purity is assessed by the relative peak area of the main component compared to any impurity peaks.



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Caption: Generalized workflow for HPLC analysis.

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